- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane, Journal of the American Chemical Society, 2023, 145(9), 5363-5369

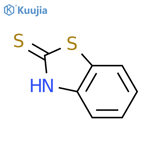

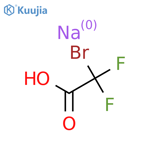

Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

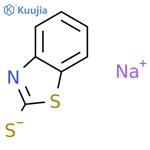

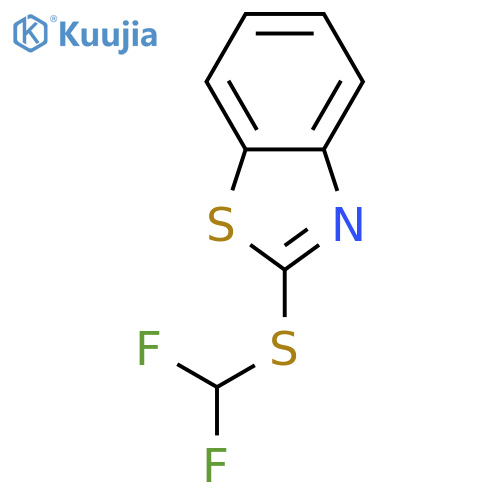

943-08-8 structure

Produktname:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzothiazole,2-[(difluoromethyl)thio]-

- 2-(difluoromethylsulfanyl)-1,3-benzothiazole

- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE

- 2-(difluoromethylthio)benzo[d]thiazole

- 2-(difluoromethylthio)benzothiazole

- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole

- 2-Difluormethylthiobenzothiazol

- 2-Difluormethylthio-benzthiaxazol

- 2-difluoromethylsulfanyl-benzothiazole

- HMS1762N13

- 2-[(Difluoromethyl)thio]benzothiazole (ACI)

- 2-((Difluoromethyl)thio)benzo[d]thiazole

- Z55073648

- 943-08-8

- BS-29880

- C8H5F2NS2

- SCHEMBL15003935

- XYUPZERKMMCICQ-UHFFFAOYSA-N

- DTXSID30364107

- NCGC00319969-01

- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole

- MFCD00518584

- AKOS001035843

- EN300-89177

- CS-0186378

- AB01316392-02

- CCG-321108

- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

-

- MDL: MFCD00518584

- Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H

- InChI-Schlüssel: XYUPZERKMMCICQ-UHFFFAOYSA-N

- Lächelt: FC(SC1SC2C(=CC=CC=2)N=1)F

Berechnete Eigenschaften

- Genaue Masse: 216.98300

- Monoisotopenmasse: 216.983

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 180

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 66.4A^2

- XLogP3: 4

Experimentelle Eigenschaften

- Dichte: 1.46±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 32-33°C

- Siedepunkt: 70-75 ºC (0.1 Torr)

- Flammpunkt: 109.7±30.1 ºC,

- Brechungsindex: 1.6088 (589.3 nm 25 ºC)

- Löslichkeit: Almost insoluble (0.098 g/l) (25 º C),

- PSA: 66.43000

- LogP: 3.61100

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Sicherheitsinformationen

- Code der Gefahrenkategorie: 20/21/22-36/37/38

- Sicherheitshinweise: S26; S36/37/39

- Risikophrasen:R20/21/22; R36/37/38

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-1g |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |

943-08-8 | 98% | 1g |

1283.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-200mg |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |

943-08-8 | 98% | 200mg |

364.0CNY | 2021-07-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 98% | 250mg |

¥124.0 | 2024-04-17 | |

| Chemenu | CM361643-1g |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 95%+ | 1g |

$89 | 2024-07-19 | |

| Alichem | A059004086-5g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 97% | 5g |

$1017.60 | 2023-08-31 | |

| TRC | D591700-25mg |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 25mg |

$ 70.00 | 2022-06-05 | ||

| TRC | D591700-50mg |

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 50mg |

$ 95.00 | 2022-06-05 | ||

| Alichem | A059004086-1g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 97% | 1g |

$326.40 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1226383-5g |

2-((Difluoromethyl)thio)benzo[d]thiazole |

943-08-8 | 95% | 5g |

$650 | 2024-06-03 | |

| Enamine | EN300-89177-2.5g |

2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole |

943-08-8 | 95% | 2.5g |

$286.0 | 2023-09-01 |

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt

1.2 overnight, rt

1.2 overnight, rt

Referenz

- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study, Journal of Organic Chemistry, 2019, 84(24), 15948-15957

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water

1.2 Reagents: Hydrogen peroxide Solvents: Water

Referenz

- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C

Referenz

- Electrochemical Difluoromethylation of Electron-rich Olefins, Organic Letters, 2023, 25(10), 1678-1682

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: p-Xylene ; 1 h, 90 °C

Referenz

- Conversion between difluorocarbene and difluoromethylene ylide, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C

Referenz

- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt

1.2 2 h, rt; 12 h, 60 °C

1.3 Reagents: Water

1.2 2 h, rt; 12 h, 60 °C

1.3 Reagents: Water

Referenz

- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis, Angewandte Chemie, 2016, 55(8), 2743-2747

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt

1.2 2 h, rt; 12 h, 60 °C

1.3 Solvents: Water

1.2 2 h, rt; 12 h, 60 °C

1.3 Solvents: Water

Referenz

- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities, Organic Letters, 2018, 20(21), 6901-6905

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt

Referenz

- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification, Tetrahedron, 2021, 78,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Referenz

- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br, Angewandte Chemie, 2013, 52(47), 12390-12394

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C

1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt

1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt

Referenz

- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate, Journal of Fluorine Chemistry, 2021, 250,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C

1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C

Referenz

- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate, Cell Reports Physical Science, 2021, 2(4),

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C

Referenz

- Process for preparation of difluoromethyl substituted compounds, China, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt

Referenz

- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt

Referenz

- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation, Angewandte Chemie, 2011, 50(11), 2559-2563

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C

Referenz

- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow, ACS Catalysis, 2019, 9(7), 6555-6563

Synthetic Routes 18

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C

Referenz

- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,

Synthetic Routes 19

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

- 1,3-benzothiazole-2-thiol

- Sodium bromodifluoroacetate

- 5-Methylpyrimidin-2-amine

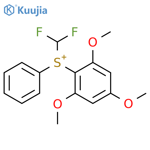

- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-

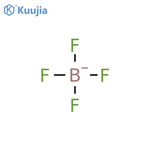

- Borate(1-),tetrafluoro-

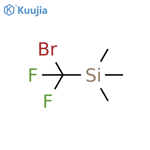

- Trimethyl(bromodifluoromethyl)silane

- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-

- Sodium 2-mercaptobenzothiazole

- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane

- (Chlorodifluoromethyl)trimethylsilane

- 2,2-difluoro-2-triphenylphosphaniumylacetate

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Verwandte Literatur

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole) Verwandte Produkte

- 615-22-5(2-(Methylthio)benzothiazole)

- 1251118-37-2(2-(3-methylpyrrolidin-1-yl)-2-oxoacetic acid)

- 2228674-10-8(2-(3-bromopropyl)-5-chloro-1H-indole)

- 2171301-21-4(2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pent-4-enoic acid)

- 2167459-80-3(1-(4-chloro-2-methoxyphenyl)cyclopropylmethanol)

- 1353994-10-1((S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)

- 2447043-00-5(1H-Indole-3-acetonitrile, 6-bromo-α,α-dimethyl-)

- 1105712-07-9((4S)-2,2-Dioxido-4- benzyl -1,2,3-oxathiazolidine, N-BOC protected)

- 849806-62-8({5-(phenylamino)methylfuran-2-yl}methanol)

- 24173-36-2(4-azidobenzaldehyde)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

Reinheit:99%

Menge:5g

Preis ($):267.0